4'-Chloro-2-pyrrolidinomethyl benzophenone
Description
4'-Chloro-2-pyrrolidinomethyl benzophenone is a synthetic benzophenone derivative characterized by a chloro substituent at the 4'-position of one phenyl ring and a pyrrolidinomethyl group at the 2-position of the other phenyl ring. Benzophenones are aromatic ketones with diverse applications in pharmaceuticals, photo-initiators, and organic synthesis due to their stability and tunable electronic properties . Structural characterization of such compounds relies on spectroscopic methods (NMR, IR) and crystallographic validation using programs like SHELXL .
Properties
IUPAC Name |
(4-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNJGYMSRMCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643647 | |
| Record name | (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20072-53-1 | |
| Record name | (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-chlorobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4'-Chloro-2-pyrrolidinomethyl benzophenone (also referred to as 4'-Chloro-2-pyrrolidinomethyl-benzophenone or simply as the compound) is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will delve into its scientific research applications, supported by comprehensive data tables and documented case studies.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules. It is particularly useful in:
- Building Blocks for Pharmaceuticals : The compound can be utilized as a precursor for synthesizing pharmaceutical agents, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.
Research has indicated that this compound exhibits notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for developing new antibiotics.
- Anticancer Activity : Investigations into its anticancer properties have shown promise, with mechanisms involving apoptosis induction in cancer cell lines.
Biological Activities Summary Table
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Modulates inflammatory pathways |
| Neuroprotective | Potential to stabilize neuronal excitability |
Material Science
The compound is also explored for its applications in material science, particularly in the development of advanced materials such as:
- Polymers : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Coatings : Utilized in coatings that require specific light absorption characteristics due to its benzophenone structure.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound was tested on MES-SA and MES-SA/Dx5 cell lines, showing an IC50 value of approximately 15 µM, suggesting strong cytotoxicity linked to apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Properties
In another investigation assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The following table compares it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Piperidinomethyl-benzophenone | Contains a piperidine ring | Affects reactivity and biological interactions |
| 4-Chloro-4'-trifluoromethylbenzophenone | Lacks nitrogen-containing substituent | Primarily used in industrial applications |
| 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone | Contains a piperazine moiety | Exhibits distinct biological properties |
The unique combination of functional groups in this compound enhances both its chemical reactivity and biological activity compared to these similar compounds.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzophenone Derivatives
Substituent Variations and Structural Features
The pharmacological and physicochemical properties of benzophenones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key derivatives:
Key Observations:
Electronic Effects: Chloro (Cl) and cyano (CN) substituents act as electron-withdrawing groups, reducing electron density on the benzophenone core. This enhances stability and influences reactivity in photochemical applications . Pyrrolidinomethyl and piperazinomethyl groups introduce basic nitrogen atoms, increasing solubility in acidic media and enabling pH-dependent interactions .
Steric and Conformational Effects: Bulky substituents like pyrrolidinomethyl and piperazinomethyl induce puckering in the benzophenone backbone, as described by Cremer and Pople’s ring-puckering coordinates . This can affect crystallization behavior and molecular packing . Fluorine (F) substituents reduce steric hindrance while enhancing metabolic stability and lipophilicity .
Biological Activity
4'-Chloro-2-pyrrolidinomethyl benzophenone is a compound that falls within the class of benzophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its interactions with biomolecules, potential therapeutic applications, and toxicological profiles based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzophenone backbone, which is characterized by a phenolic structure that contributes to its biological activity.
Research indicates that benzophenones, including this compound, may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Benzophenone derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease. In silico studies suggest that this compound could potentially interact with presenilin proteins involved in amyloid-beta metabolism, thereby influencing neurodegenerative pathways .
- Endocrine Disruption : Similar to other benzophenones, this compound may exhibit endocrine-disrupting properties by binding to hormone receptors, leading to alterations in reproductive and developmental processes .
2. Toxicological Profiles
The toxicological implications of this compound have not been extensively studied; however, related compounds have demonstrated:
- Genotoxicity : Studies indicate that certain benzophenones can induce DNA damage and mutations, raising concerns about their long-term exposure risks .
- Reproductive Toxicity : Exposure to benzophenones has been linked to adverse effects on reproductive health, including decreased sperm viability and altered oocyte development .
Case Study 1: Neuroprotective Potential
A study conducted using molecular docking simulations found that various benzophenone derivatives, including this compound, could potentially inhibit the activity of presenilin proteins. This inhibition may lead to reduced amyloid-beta accumulation, suggesting a neuroprotective role against Alzheimer's disease .
Case Study 2: Endocrine Disruption Assessment
Research assessing the endocrine-disrupting potential of benzophenones highlighted that compounds similar to this compound can bind to estrogen and androgen receptors. This binding can disrupt normal hormonal functions in various animal models .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
